molecular formula C19H17FN8O2 B1678019 Nelociguat CAS No. 625115-52-8

Nelociguat

Número de catálogo B1678019
Número CAS: 625115-52-8
Peso molecular: 408.4 g/mol
Clave InChI: FTQHGWIXJSSWOY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nelociguat is a Guanylate cyclase stimulator drug . It was initially developed by Bayer AG and its highest R&D status is Phase 1 . The therapeutic areas of this compound include Cardiovascular Diseases .


Synthesis Analysis

This compound has the IUPAC name methyl (4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)carbamate . Its InChI Code is 1S/C19H17FN8O2/c1-30-19(29)24-14-15(21)25-17(26-16(14)22)13-11-6-4-8-23-18(11)28(27-13)9-10-5-2-3-7-12(10)20/h2-8H,9H2,1H3,(H,24,29)(H4,21,22,25,26) .


Molecular Structure Analysis

The molecular formula of this compound is C19H17FN8O2 . It has a molecular weight of 408.39 . The InChIKey of this compound is FTQHGWIXJSSWOY-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound is a stimulator of soluble guanylate cyclase (sGC) . It is an active metabolite of riociguat .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 408.39 . It is a solid substance . The storage temperature of this compound is 4°C .

Aplicaciones Científicas De Investigación

Enfermedades Cardiovasculares

Nelociguat se ha investigado por su potencial terapéutico en enfermedades cardiovasculares debido a su función como estimulador de la guanilato ciclasa soluble (sGC) . Se dirige a la guanilato ciclasa, que es una enzima clave en el sistema cardiovascular que ayuda a regular la presión arterial y el tono vascular. La capacidad de this compound para modular esta enzima podría ser beneficiosa para afecciones como la insuficiencia cardíaca crónica y la hipertensión.

Disfunción Eréctil

Los ensayos clínicos han evaluado this compound para el tratamiento de la disfunción eréctil, particularmente en pacientes que no responden lo suficiente a la terapia estándar con inhibidores de la PDE5 (fosfodiesterasa 5) . El mecanismo de acción del fármaco, que implica la estimulación de la sGC, puede mejorar la respuesta eréctil, ofreciendo una posible estrategia de tratamiento alternativa.

Hipertensión Pulmonar

This compound se ha estudiado por su impacto en la hemodinámica pulmonar y sistémica en pacientes con insuficiencia cardíaca crónica biventricular e hipertensión pulmonar . Su perfil farmacológico sugiere que podría ofrecer un nuevo enfoque para el manejo de esta condición compleja al mejorar la función vascular y reducir la presión arterial.

Protección Renal

En modelos animales, this compound ha mostrado promesa en la disminución de la producción de orina y la hipertrofia cardíaca, así como en la mejora de las tasas de supervivencia en ratas con predisposición al accidente cerebrovascular espontáneamente hipertensas alimentadas con una dieta alta en sal y grasas . Esto indica posibles efectos protectores renales, que podrían ser valiosos para prevenir el daño renal asociado con la hipertensión.

Salud Vascular

This compound induce vasodilatación en anillos aórticos de rata, lo que sugiere su utilidad para mejorar la salud vascular . Al promover la vasodilatación, this compound podría ayudar en afecciones caracterizadas por constricción y rigidez vascular, mejorando así el flujo sanguíneo general y reduciendo el riesgo de complicaciones vasculares.

Neuroprotección

Aunque la investigación es limitada, existe el potencial de que this compound ejerza mecanismos protectores sobre la función vascular y neural dentro del sistema cerebrovascular y la patología del VCI (deterioro cognitivo vascular) . Su papel en la modulación de la sGC podría ser crucial en el desarrollo de tratamientos para enfermedades neurodegenerativas que tienen un componente vascular.

Farmacocinética y Metabolismo de Fármacos

El estado del metabolito activo de this compound y su formación a partir de riociguat por la isoforma CYP1A1 del citocromo P450 (CYP) lo convierten en un tema interesante para los estudios de farmacocinética y metabolismo de fármacos . Comprender sus vías metabólicas puede ayudar en el desarrollo de regímenes de dosificación más efectivos y sistemas de administración de fármacos.

Medicina Traslacional

El fármaco ha formado parte de los enfoques de la medicina traslacional, donde los datos fisicoquímicos y farmacocinéticos preclínicos, junto con los datos clínicos, se utilizan para predecir su farmacocinética en pacientes con insuficiencia cardíaca . Este enfoque acelera la aplicación clínica de this compound al informar sobre las estrategias de dosificación y administración.

Mecanismo De Acción

Target of Action

Nelociguat, also known as BAY60-4552, is a soluble guanylate cyclase stimulator (sGC stimulator) . The primary target of this compound is the soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway .

Mode of Action

This compound acts by binding to the prosthetic heme group of sGC, which is sensitive to nitric oxide (NO). This binding stimulates the activity of sGC, leading to an increase in the level of cyclic 3′-5′—guanosine monophosphate (cGMP) in smooth muscle cells . The increase in cGMP levels results in vasodilation .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the nitric oxide (NO) signaling pathway. In this pathway, NO binds to sGC, stimulating it to convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The increase in cGMP levels leads to the relaxation of smooth muscles in the vasculature, resulting in vasodilation .

Result of Action

The primary molecular effect of this compound’s action is the increase in cGMP levels in smooth muscle cells, leading to vasodilation . This vasodilation can have various cellular effects, depending on the specific tissues and systems involved. For example, in the cardiovascular system, vasodilation can decrease blood pressure and improve blood flow.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH levels, the presence of other substances that can interact with this compound, and the specific characteristics of the target cells. Additionally, factors such as the patient’s overall health status, the presence of other medical conditions, and the use of other medications can also influence the action of this compound .

Direcciones Futuras

Nelociguat is currently in Phase 1 of its R&D status . Future research and development will likely focus on further clinical trials to assess its efficacy and safety in treating cardiovascular diseases .

Propiedades

IUPAC Name

methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN8O2/c1-30-19(29)24-14-15(21)25-17(26-16(14)22)13-11-6-4-8-23-18(11)28(27-13)9-10-5-2-3-7-12(10)20/h2-8H,9H2,1H3,(H,24,29)(H4,21,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQHGWIXJSSWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

625115-52-8
Record name Nelociguat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625115528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NELOCIGUAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2A18LL56O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

30.5 g (87.0 mmol) of 2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-4,5,6-pyrimidinetriamine trihydrochloride from Example 8A are dissolved in 30 ml of pyridine. The resulting solution is cooled to 0° C. 8.22 g (87.0 mmol) of methyl chloroformate are added, and the mixture is stirred at 0° C. for a further 2 hours. It is subsequently allowed to warm to room temperature and is stirred for a further 12 hours. After concentration in vacuo, the residue is washed with water and dried. Further purification is effected by stirring in 300 ml of boiling diethyl ether. The precipitated product is filtered off with suction and dried in vacuo.
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
8.22 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a reaction vessel, 1.50 kg of the compound of the formula (VI) were initially charged in 14.25 l of isopropanol, and the mixture was heated with stirring to 35° C. 531 g of methyl chloroformate were, at a steady rate, metered in over a period of 30 min, rinsing with 750 ml of isopropanol, and the mixture was stirred at 35° C. for 16 h. The mixture was then heated to 50° C. and 3.85 l of methanol and 606 g of triethylamine were metered in with stirring at 50° C., rinsing with 450 ml of methanol. The mixture was then stirred at 50° C. for 1 h, cooled to RT and stirred at RT for 1 h. The suspended solid was filtered off with suction, washed twice with in each case 3.0 l of isopropanol/methanol (4:1) and once with 3.0 l of isopropanol and sucked dry. The moist product was dried at 50° C. for 1 h and then at 100° C. for 22 h in a vacuum drying cabinet. The weight of the product obtained was 1.793 kg or 103.3% of theory. The product of the formula (VI) contained 6.45% of isopropanol virtually unremovable by drying (partially, an isopropanol solvate was present), and the analytical content was 87.9% by weight (HPLC). Based on this content, the yield was 90.8% of theory.
[Compound]
Name
compound
Quantity
1.5 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.25 L
Type
solvent
Reaction Step One
Quantity
531 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

7.1 kg of the product of the formula (II) were suspended in 171.6 kg of ethyl acetate and 42 kg of ethanol, and the mixture was stirred at reflux (internal temperature about 73-74° C.) for 20 h. The suspension was cooled to RT and filtered off with suction, and the product was washed four times with in each case 12.2 kg of ethyl acetate. The product was then washed twice with in each case 12.2 kg of water to expel the ethyl acetate, and the moist product was dried under reduced pressure at 50° C. until its mass remained constant. The yield of pure product of the formula (I) was 4.3 kg or 84% of theory. The content of the product was more than 99% (HPLC).
[Compound]
Name
product
Quantity
7.1 kg
Type
reactant
Reaction Step One
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
171.6 kg
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nelociguat
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Nelociguat
Reactant of Route 3
Reactant of Route 3
Nelociguat
Reactant of Route 4
Reactant of Route 4
Nelociguat
Reactant of Route 5
Reactant of Route 5
Nelociguat
Reactant of Route 6
Nelociguat

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.